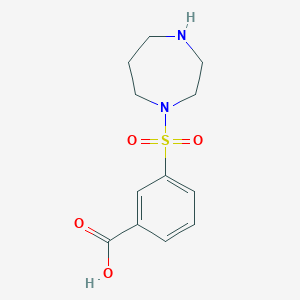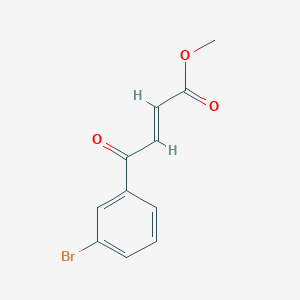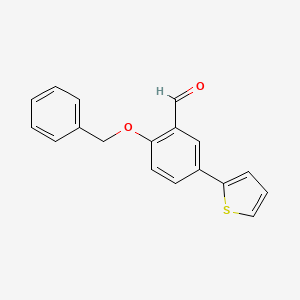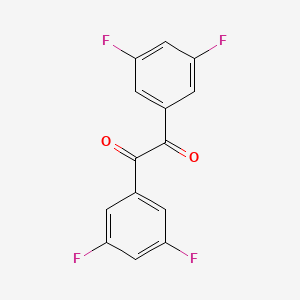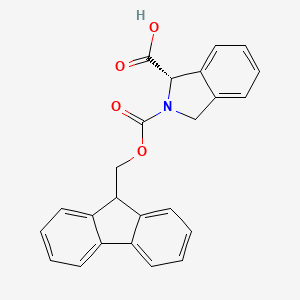
tert-Butyl 6-bromo-3-(methylcarbamoyl)-1H-indazole-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl 6-bromo-3-(methylcarbamoyl)-1H-indazole-1-carboxylate is a synthetic organic compound that belongs to the class of indazole derivatives. Indazole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound is characterized by the presence of a tert-butyl ester group, a bromine atom, and a methylcarbamoyl group attached to the indazole ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 6-bromo-3-(methylcarbamoyl)-1H-indazole-1-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Bromination: The indazole ring is brominated using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane.
Carbamoylation: The brominated indazole is then reacted with methyl isocyanate to introduce the methylcarbamoyl group.
Esterification: Finally, the carboxylic acid group on the indazole ring is esterified with tert-butyl alcohol in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
tert-Butyl 6-bromo-3-(methylcarbamoyl)-1H-indazole-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The carbonyl group in the methylcarbamoyl moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dimethylformamide), and catalysts (e.g., palladium).
Reduction: Reducing agents (e.g., LiAlH4), solvents (e.g., ether, tetrahydrofuran).
Oxidation: Oxidizing agents (e.g., KMnO4), solvents (e.g., water, acetone).
Major Products
Substitution: Various substituted indazole derivatives.
Reduction: Alcohol derivatives of the indazole compound.
Oxidation: Carboxylic acid derivatives of the indazole compound.
科学研究应用
tert-Butyl 6-bromo-3-(methylcarbamoyl)-1H-indazole-1-carboxylate has several scientific research applications, including:
Medicinal Chemistry: Used as a building block for the synthesis of potential drug candidates targeting various diseases.
Biological Studies: Employed in the study of enzyme inhibition, receptor binding, and cellular signaling pathways.
Chemical Biology: Utilized in the development of chemical probes for studying biological processes.
Material Science: Investigated for its potential use in the synthesis of novel materials with unique properties.
作用机制
The mechanism of action of tert-Butyl 6-bromo-3-(methylcarbamoyl)-1H-indazole-1-carboxylate depends on its specific application. In medicinal chemistry, it may act as an inhibitor of specific enzymes or receptors, modulating biological pathways. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and G-protein coupled receptors.
相似化合物的比较
Similar Compounds
tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: Another indazole derivative with different substituents.
tert-Butyl (5-bromo-3-methoxypyridin-2-yl)methylcarbamate: A similar compound with a pyridine ring instead of an indazole ring.
Uniqueness
tert-Butyl 6-bromo-3-(methylcarbamoyl)-1H-indazole-1-carboxylate is unique due to its specific combination of functional groups, which can impart distinct biological activities and chemical reactivity. Its bromine atom allows for further functionalization, and the methylcarbamoyl group can enhance its binding affinity to biological targets.
属性
分子式 |
C14H16BrN3O3 |
|---|---|
分子量 |
354.20 g/mol |
IUPAC 名称 |
tert-butyl 6-bromo-3-(methylcarbamoyl)indazole-1-carboxylate |
InChI |
InChI=1S/C14H16BrN3O3/c1-14(2,3)21-13(20)18-10-7-8(15)5-6-9(10)11(17-18)12(19)16-4/h5-7H,1-4H3,(H,16,19) |
InChI 键 |
NQISTNBJRMBWFK-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1C2=C(C=CC(=C2)Br)C(=N1)C(=O)NC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(4,5-Diphenyloxazol-2-ylthio)methyl] methyl cyanocarbonimidodithioate](/img/structure/B13916982.png)
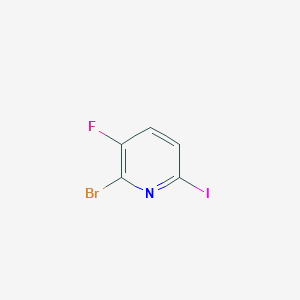
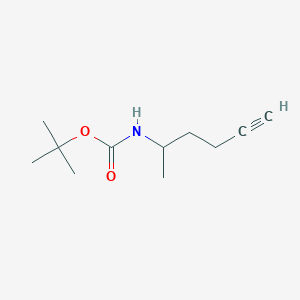
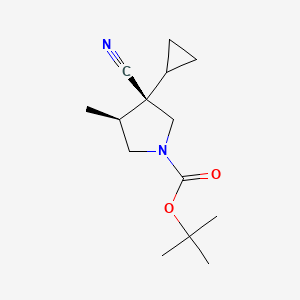
![2-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine;hydrochloride](/img/structure/B13917008.png)

